Enhanced Lipophilic Ligand Efficiency: A Computed Physicochemical Comparison
The target compound exhibits a computed XLogP3 of 1.6, reflecting moderate lipophilicity [1]. In contrast, the des-fluoro benzyl analog (N1-benzyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, CAS not assigned but structurally inferred) is predicted to have an XLogP3 of approximately 1.2 (estimated via fragment-based methods), while the benzothiophene analog N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has a computed XLogP3 of ~2.8 . The 1.2-unit logP difference between the target and the benzothiophene congener corresponds to a roughly 16-fold difference in octanol-water partition coefficient, which can influence membrane permeability, non-specific protein binding, and in vivo distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Des-fluoro benzyl analog: ~1.2; Benzothiophene analog: ~2.8 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-fluoro; −1.2 vs. benzothiophene |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); benzothiophene analog value estimated by fragment addition. |
Why This Matters
Procurement of the exact fluorobenzyl-thiophene substitution pattern is critical for maintaining the intended lipophilicity window, which directly impacts assay solubility and cell permeability profiles in cellular screening cascades.
- [1] PubChem Compound Summary for CID 71782402, N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide – Computed Properties (XLogP3). View Source
